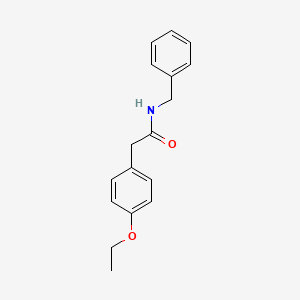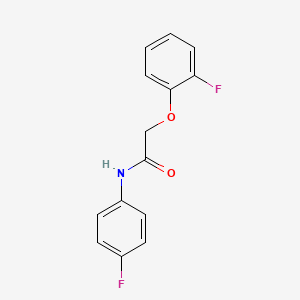![molecular formula C15H11ClN2OS B5692755 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide, also known as CTN-986, is a chemical compound that has been studied for its potential use in various scientific applications. This compound is of interest to researchers due to its unique chemical structure and potential therapeutic properties.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide has been studied for its potential use in various scientific applications. One of the main areas of research has been its use as a potential therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have neuroprotective properties and can improve cognitive function in animal models.
作用機序
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. Studies have shown that this compound can inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to modulate the activity of certain proteins involved in neurodegeneration and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models, it has been shown to improve cognitive function and reduce inflammation in the brain. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
One of the main advantages of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide for lab experiments is its low toxicity and high selectivity for cancer cells and neurons. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
将来の方向性
There are many potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide. One area of focus could be to further investigate its mechanism of action and identify specific targets for its use in cancer and neurodegenerative diseases. Additionally, researchers could explore the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, there is potential for the development of this compound analogs with improved properties and selectivity.
合成法
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide involves the reaction of 4-chlorothiophenol with 2-cyanophenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized and improved over time to increase the yield and purity of this compound.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-5-7-13(8-6-12)20-10-15(19)18-14-4-2-1-3-11(14)9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHJHFVQXVMJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)


![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)


![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)

![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)